molecular formula C13H20N4O2S B14259645 Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- CAS No. 175086-40-5

Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-

Cat. No.: B14259645
CAS No.: 175086-40-5
M. Wt: 296.39 g/mol
InChI Key: LEEOOTLTROSDFP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group, an azidomethyl group, and a pentyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by the introduction of the azidomethyl group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The azidomethyl group can be introduced using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azidomethyl group can yield amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

Scientific Research Applications

Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The azidomethyl group may also participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in complex biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the azidomethyl and pentyl groups, making it less versatile in certain applications.

    N-(Azidomethyl)benzenesulfonamide: Similar structure but without the pentyl chain, affecting its solubility and reactivity.

    4-Methylbenzenesulfonamide: Lacks the azidomethyl and pentyl groups, limiting its use in bioorthogonal chemistry.

Uniqueness

Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

CAS No.

175086-40-5

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

N-(1-azidohexan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20N4O2S/c1-3-4-5-12(10-15-17-14)16-20(18,19)13-8-6-11(2)7-9-13/h6-9,12,16H,3-5,10H2,1-2H3

InChI Key

LEEOOTLTROSDFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN=[N+]=[N-])NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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